(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a nitrobenzenesulfonyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced via a sulfonylation reaction using 2-nitrobenzenesulfonyl chloride and a suitable base.
Amination: The amine group can be introduced through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme inhibition or receptor binding.
Medicine
Drug Development: Potential use as a precursor in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine: The non-hydrochloride form.
(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-ol: A similar compound with a hydroxyl group instead of an amine group.
(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-carboxylic acid: A similar compound with a carboxylic acid group.
Uniqueness
(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The hydrochloride salt form also enhances its solubility, making it more versatile for various applications.
Properties
CAS No. |
1187927-70-3 |
---|---|
Molecular Formula |
C11H16ClN3O4S |
Molecular Weight |
321.78 g/mol |
IUPAC Name |
(3R)-1-(2-nitrophenyl)sulfonylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15N3O4S.ClH/c12-9-4-3-7-13(8-9)19(17,18)11-6-2-1-5-10(11)14(15)16;/h1-2,5-6,9H,3-4,7-8,12H2;1H/t9-;/m1./s1 |
InChI Key |
JZAQXJJAPSGZLC-SBSPUUFOSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N.Cl |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.